molecular formula C10H5N7O6 B11508683 4-[5-(3,5-Dinitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

4-[5-(3,5-Dinitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

Cat. No.: B11508683
M. Wt: 319.19 g/mol
InChI Key: WSZMULWOVQAKMO-UHFFFAOYSA-N
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Description

4-[5-(3,5-Dinitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two oxadiazole rings and a dinitrophenyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 4-[5-(3,5-Dinitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine typically involves the reaction of 3,5-dinitrobenzoic acid with hydrazine to form 3,5-dinitrophenylhydrazine. This intermediate is then reacted with cyanogen bromide to produce the desired oxadiazole compound . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.

Chemical Reactions Analysis

4-[5-(3,5-Dinitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(3,5-Dinitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can disrupt metabolic pathways and cellular processes, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H5N7O6

Molecular Weight

319.19 g/mol

IUPAC Name

4-[5-(3,5-dinitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C10H5N7O6/c11-8-7(13-23-14-8)9-12-10(22-15-9)4-1-5(16(18)19)3-6(2-4)17(20)21/h1-3H,(H2,11,14)

InChI Key

WSZMULWOVQAKMO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=NC(=NO2)C3=NON=C3N

Origin of Product

United States

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